Reduced Platelet Metabolic Conversion Rate Relative to Arachidonic Acid
In human platelets, 7,10,13,16-docosatetraenoic acid (22:4(n-6)) is converted into dihomo-thromboxane B2 and 14-hydroxy-7,10,12-nonadecatrienoic acid at approximately 20% of the rate that arachidonic acid is converted to thromboxane B2 and 12-hydroxy-5,8,10-heptadecatrienoic acid [1]. This reduced metabolic flux, coupled with the production of distinct 22-carbon metabolites, establishes the compound's unique utility as a substrate for studying platelet cyclooxygenase and lipoxygenase pathways without the dominant signal of arachidonic acid-derived eicosanoids.
| Evidence Dimension | Metabolic conversion rate to thromboxane and hydroxy fatty acid metabolites in human platelets |
|---|---|
| Target Compound Data | ~20% of arachidonic acid rate for corresponding metabolites |
| Comparator Or Baseline | Arachidonic acid (20:4(n-6)): set as 100% reference rate for conversion to thromboxane B2 and 12-HHT |
| Quantified Difference | Approximately 5-fold lower conversion rate |
| Conditions | Human platelet incubations; 20 µM substrate concentration |
Why This Matters
For researchers studying omega-6 PUFA metabolism in platelets, this compound enables the selective analysis of 22-carbon lipid mediator pathways with minimal interference from the highly active arachidonic acid cascade, improving assay specificity and signal-to-noise ratios.
- [1] VanRollins M, Horrocks L, Sprecher H. Metabolism of 7,10,13,16-docosatetraenoic acid to dihomo-thromboxane, 14-hydroxy-7,10,12-nonadecatrienoic acid and hydroxy fatty acids by human platelets. Biochim Biophys Acta. 1985;833(2):272-280. doi:10.1016/0005-2760(85)90199-7 View Source
